Methyl 3-carbamimidoylbenzoate acetate
Overview
Description
Methyl 3-carbamimidoylbenzoate acetate is a synthetic organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is used in scientific experiments to synthesize new compounds with potential medicinal properties.
Molecular Structure Analysis
The InChI code for Methyl 3-carbamimidoylbenzoate acetate is1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 3-carbamimidoylbenzoate acetate is a solid at room temperature . It has a molecular weight of 238.24 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Antimicrobial Preservatives
Compounds like methyl paraben, closely related chemically to Methyl 3-carbamimidoylbenzoate acetate, are used as antimicrobial preservatives in foods, drugs, and cosmetics. Their utility stems from their stability, non-volatility, and effectiveness over extended periods, highlighting a potential application area for similar compounds in preserving products against microbial degradation (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Persistence and Toxicity
The environmental fate, behavior, and potential toxicity of parabens, which share functional groups with Methyl 3-carbamimidoylbenzoate acetate, have been extensively reviewed. Despite treatments that relatively well eliminate them from wastewater, their ubiquitous presence in surface water and sediments due to continuous introduction highlights the need for understanding the environmental impact of chemically similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial Applications and Toxicology
Research into ionic liquids, which, like Methyl 3-carbamimidoylbenzoate acetate, contain complex organic ions, discusses the importance of understanding the toxicity and environmental impact of these compounds before large-scale industrial application. The review emphasizes the need for comprehensive toxicity information to predict and control the environmental fate of such compounds, suggesting a similar need for detailed toxicological assessment of Methyl 3-carbamimidoylbenzoate acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemotherapeutic Effects
A study on the chemotherapeutic effects of albendazole and mebendazole against certain parasites showcases the potential application of related compounds in medical treatments. While not directly related to Methyl 3-carbamimidoylbenzoate acetate, the research into these compounds’ effects on parasites could inform the therapeutic potential of structurally or functionally similar molecules (McCracken, Lipkowitz, & Dronen, 2004).
Safety and Hazards
Methyl 3-carbamimidoylbenzoate acetate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
acetic acid;methyl 3-carbamimidoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPYWCMRLLPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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